Prilocaine-d7 Hydrochloride: Technical Profile and Bioanalytical Applications
Prilocaine-d7 Hydrochloride: Technical Profile and Bioanalytical Applications
[1]
Executive Summary
Prilocaine-d7 Hydrochloride (CAS: 2509098-78-4) is a stable, isotopically labeled analog of the amino-amide local anesthetic Prilocaine.[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating seven deuterium atoms, this compound mimics the physicochemical behavior of the analyte while providing a distinct mass shift (+7 Da), enabling precise correction for matrix effects, extraction efficiency, and ionization variability in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Part 1: Chemical Identity and Physicochemical Properties
The deuterated form of Prilocaine Hydrochloride exists primarily in two isotopic labeling patterns: Ring-labeled (deuterium on the phenyl ring and methyl group) and Chain-labeled (deuterium on the propyl side chain). The specific CAS 2509098-78-4 is generally associated with the hydrochloride salt used in research standards.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | N-(2-Methylphenyl)-2-(propylamino)propanamide-d7 Hydrochloride |
| CAS Number | 2509098-78-4 |
| Molecular Formula | C₁₃H₁₄D₇ClN₂O |
| Molecular Weight | 263.81 g/mol |
| Parent Compound MW | 256.77 g/mol (Prilocaine HCl) |
| Mass Shift | +7.04 Da |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Isotopic Purity | Typically ≥ 98% atom D |
| Storage | -20°C, Hygroscopic (Desiccate) |
Structural Isomers and Mass Spectrometry Implications
The position of the deuterium label dictates the Multiple Reaction Monitoring (MRM) transitions used in MS/MS.
-
Ring-Labeled (d7): Labeling occurs on the o-toluidine moiety (methyl-d3 + phenyl-d4).
-
Precursor Ion: m/z 228.2
-
Product Ion: m/z 86.2 (The propyl-amine fragment, which retains no deuterium).
-
Advantage: The product ion is identical to the non-deuterated analyte, but the precursor is distinct.
-
-
Propyl-Labeled (d7): Labeling occurs on the N-propyl chain.
-
Precursor Ion: m/z 228.2
-
Product Ion: m/z 93.2 (The propyl-amine fragment, which retains the d7 label).
-
Advantage: Reduces cross-talk interference if the mass resolution is low.
-
> Note: The protocols below assume the Ring-Labeled variant, as it is commonly cited in pharmacokinetic literature for the transition 228.2 → 86.2.
Part 2: Synthesis and Manufacturing Logic
The synthesis of Prilocaine-d7 generally follows the nucleophilic substitution pathway used for the parent compound, modified by the introduction of deuterated precursors.
Core Synthesis Pathway
-
Precursor Activation: Reaction of deuterated o-toluidine (d7) with 2-bromopropionyl bromide to form the intermediate amide.
-
Amination: Nucleophilic attack by n-propylamine to displace the bromide, yielding the free base.
-
Salt Formation: Precipitation with anhydrous HCl in diethyl ether or dioxane.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway for Ring-Labeled Prilocaine-d7 Hydrochloride.
Part 3: Bioanalytical Application (LC-MS/MS)
Using Prilocaine-d7 HCl as an internal standard is the gold standard for quantifying Prilocaine in human plasma due to their identical chromatographic retention times but distinct mass signatures.
Experimental Protocol: Standard Preparation
Objective: Create stable stock solutions for calibration curves.
-
Stock Solution (1 mg/mL): Weigh 1.00 mg of Prilocaine-d7 HCl into a 1 mL volumetric flask. Dissolve in Methanol (MeOH). Store at -20°C.
-
Working Solution (500 ng/mL): Dilute the stock 1:2000 in 50% Acetonitrile/Water. This solution is used to spike plasma samples.
Sample Extraction (Solid Phase Extraction - SPE)
Rationale: SPE provides cleaner extracts than protein precipitation, crucial for detecting low levels in PK studies.
-
Conditioning: Waters Oasis HLB cartridges (1 cc/30 mg) with 1 mL MeOH followed by 1 mL water.
-
Loading: Mix 200 µL plasma + 50 µL Prilocaine-d7 IS working solution. Load onto cartridge.
-
Washing: Wash with 1 mL 5% MeOH in water (removes salts/proteins).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 200 µL Mobile Phase.
LC-MS/MS Parameters
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (80:20 v/v).[2][3]
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
Table 2: Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Prilocaine | 221.2 | 86.2 | 20 |
| Prilocaine-d7 (IS) | 228.2 | 86.2 | 20 |
> Technical Insight: The transition 228.2 → 86.2 confirms the label is on the ring. If using Propyl-labeled d7, adjust Q3 to 93.2.
Visualization: LC-MS/MS Workflow
Figure 2: Bioanalytical workflow for Prilocaine quantification using d7-IS.
References
-
MedChemExpress . Prilocaine Hydrochloride-d7 Product Datasheet. Retrieved from
-
Simson Pharma . Prilocaine-D7 Hydrochloride Technical Specifications. Retrieved from
-
Venkateswarlu, P., et al. (2019) . "Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study." Practical Laboratory Medicine. Retrieved from
-
PubChem . Prilocaine (Compound Summary). National Library of Medicine. Retrieved from
